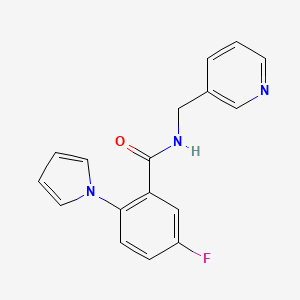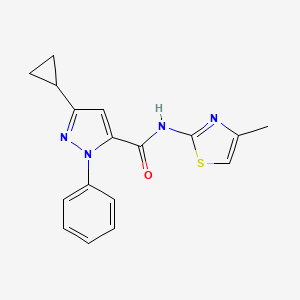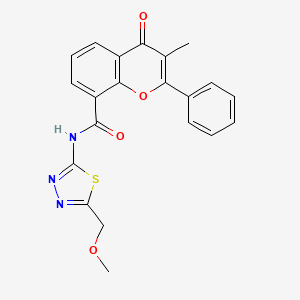
5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom, a pyridin-3-ylmethyl group, and a 1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid, pyridin-3-ylmethanol, and 1H-pyrrole.
Reduction of Nitro Group: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Amide Formation: The resulting amine is then coupled with pyridin-3-ylmethanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Pyrrole Substitution: Finally, the 1H-pyrrole is introduced via a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the benzamide moiety, potentially using agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzamide.
Substitution: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyridin-3-ylmethyl group may enhance binding affinity and specificity, while the pyrrole ring could facilitate interactions with hydrophobic pockets in proteins. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the pyridin-3-ylmethyl group.
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Lacks the fluorine atom.
5-fluoro-N-(pyridin-3-ylmethyl)benzamide: Lacks the pyrrole ring.
Uniqueness
5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the combination of its substituents The presence of the fluorine atom, pyridin-3-ylmethyl group, and pyrrole ring provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above
Properties
Molecular Formula |
C17H14FN3O |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
5-fluoro-N-(pyridin-3-ylmethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14FN3O/c18-14-5-6-16(21-8-1-2-9-21)15(10-14)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22) |
InChI Key |
IMWRNZJSBZJATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159774.png)
![methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159775.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)

![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
methanolate](/img/structure/B12159828.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)

![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)
